(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Description
(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a bicyclic hydrazine derivative characterized by a rigid bicyclo[1.1.1]pentane scaffold substituted with an isopropyl group at position 3 and a hydrazine (-NH-NH₂) moiety at position 1. The bicyclo[1.1.1]pentane core imparts high strain and unique steric properties, which influence reactivity, solubility, and biological interactions . This compound is of interest in medicinal chemistry due to the hydrazine group’s ability to act as a pharmacophore in enzyme inhibition and carbonyl quenching applications .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C8H16N2/c1-6(2)7-3-8(4-7,5-7)10-9/h6,10H,3-5,9H2,1-2H3 |
InChI Key |
JVSXFZHHFLHBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC(C1)(C2)NN |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Photochemical Activation: Utilizes light to initiate radical formation without catalysts, enabling scalable and clean synthesis.
- Radical Reactions: Facilitate the formation of asymmetrically disubstituted bicyclo[1.1.1]pentanes, including functional groups such as halogens, alkyl, and aryl groups.
Representative Procedure:
Based on the method described in recent patents, the process involves irradiating a mixture of [1.1.1]propellane with alkyl iodides under visible light in flow systems, leading to the formation of functionalized BCP iodides with yields often exceeding 90%. These intermediates can be further transformed into hydrazine derivatives via nucleophilic substitution or reduction pathways.
Data Table 1: Photochemical Synthesis Parameters
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Light source | Visible light (LED, 450 nm) | - | Initiates radical formation |
| Substrate | Alkyl iodides (e.g., methyl, fluorinated) | >90 | High scalability, gram to kilogram scale |
| Solvent | Acetonitrile, tetrahydrofuran | - | Ensures solubility and reaction efficiency |
| Reaction time | 2–24 hours | - | Optimized for maximum yield |
| Scale | Milligram to kilogram | Up to 855 g | Demonstrates industrial scalability |
Transition-Metal-Free Three-Component Reactions
Another significant method involves transition-metal-free three-component reactions, which produce bicyclo[1.1.1]pentane derivatives suitable for subsequent hydrazine functionalization.
Method Overview:
- Reactants: BCP-containing N-tosyl hydrazones, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and amines.
- Process: The reaction proceeds via a three-component coupling, avoiding sulfonyl halides, which are often unstable.
- Advantages: High yield, safety, and cost-effectiveness, with scalability demonstrated up to multi-gram quantities.
Data Table 2: Three-Component Reaction Conditions
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reactants | BCP hydrazones, DABSO, amines | - | Versatile for various amines and hydrazones |
| Catalyst | None | - | Transition-metal free |
| Solvent | Ethanol, acetonitrile | - | Compatible with diverse substrates |
| Temperature | Room temperature to 85°C | 71–90 | High efficiency and functional group tolerance |
| Scale | Up to 1 kg in flow | Demonstrated | Suitable for industrial synthesis |
This method is particularly relevant for synthesizing hydrazine derivatives, such as (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine , by subsequent reduction or substitution steps.
Scalability via Flow Photochemistry
Flow photochemistry has been pivotal in scaling up BCP synthesis, enabling kilogram-scale production with minimal purification steps.
Process Highlights:
- Flow System: Continuous irradiation of reactants improves safety and efficiency.
- Reaction Conditions: Mild, often room temperature, with no need for catalysts.
- Output: Production of high-purity BCP halides and derivatives suitable for further functionalization into hydrazines.
Data Table 3: Flow Photochemical Synthesis
| Parameter | Conditions | Output | Notes |
|---|---|---|---|
| Reactor type | Continuous flow reactor | Kilogram quantities | Demonstrates industrial applicability |
| Light source | LED or high-intensity lamps | Milligram to kilogram scale | Enables scalable synthesis |
| Reaction time | 1–24 hours | High purity products | Purification often unnecessary |
Conversion to Hydrazine Derivatives
Once the bicyclo[1.1.1]pentane core is synthesized, functionalization into hydrazine derivatives involves:
- Formation of Hydrazones: Reacting BCP halides or derivatives with hydrazine or hydrazine equivalents.
- Reduction Steps: Using catalytic hydrogenation or chemical reduction to obtain the hydrazine compound.
Example:
A typical route involves reacting a BCP halide with di-tert-butyl azodicarboxylate in the presence of manganese catalysts, followed by deprotection and reduction to yield (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine .
Data Table 4: Hydrazine Synthesis
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazone formation | BCP halide + hydrazine derivative | 80–90 | High efficiency |
| Reduction to hydrazine | Catalytic hydrogenation or chemical reduction | 70–85 | Final step in hydrazine synthesis |
Chemical Reactions Analysis
Photoredox-Catalyzed Alkylation
-
Reaction : Alkyl halides (R–X) react with [1.1.1]propellane under blue LED irradiation using fac-Ir(ppy)₃ as a catalyst .
-
Mechanism : The reaction proceeds via single-electron transfer (SET) from the excited Ir catalyst to the alkyl halide, generating an alkyl radical that adds to propellane .
-
Example :
Table 1: Photoredox Alkylation of Propellane
| Alkyl Halide (R–X) | Catalyst | Light Source | Yield (%) |
|---|---|---|---|
| Methyl iodide | fac-Ir(ppy)₃ | Blue LED | 87 |
| Ethyl iodide | fac-Ir(ppy)₃ | Blue LED | 78 |
| tert-Butyl iodide | fac-Ir(ppy)₃ | Blue LED | 65 |
Azidoheteroarylation
-
Reaction : Azido radicals (- N₃) generated from TMSN₃ and PhI(OAc)₂ add to propellane, followed by coupling with heteroarenes (e.g., pyridines) .
-
Scope : Tolerates electron-rich and electron-deficient heterocycles.
Transition Metal-Catalyzed Hydrazine Formation
The hydrazine moiety is introduced via Mn-catalyzed reactions:
-
Reaction : [1.1.1]Propellane reacts with di-tert-butyl azodicarboxylate (DBAD) and phenylsilane in the presence of Mn(dpm)₃ .
-
Mechanism : Mn-mediated hydrogen atom transfer (HAT) facilitates hydrazine formation.
-
Yield : 62% after deprotection and reduction to the primary amine .
Functional Group Transformations
The hydrazine group enables further derivatization:
Oxidation to Azo Compounds
-
Reagents : KMnO₄ or H₂O₂ oxidizes hydrazine to azo derivatives .
-
Application : Azo-BCPs serve as photoactive probes in biological systems .
Reduction to Amines
Radical Cascade Reactions
BCP hydrazines participate in multi-component reactions:
-
Giese Addition : Alkyl radicals generated from bromides add to electron-deficient alkenes (e.g., acrylamides) via TCP-mediated radical linchpin strategies .
Comparative Reactivity with Analogues
| Reaction Type | (3-Isopropyl-1-BCP)hydrazine | (3-Fluoro-1-BCP)hydrazine |
|---|---|---|
| Photoredox Alkylation | 87% yield | 68% yield |
| Azidoheteroarylation | 85% yield | Not reported |
| Hydrazine Deprotection | 62% yield | 72% yield |
Mechanistic Insights
Scientific Research Applications
[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as high strength and stability.
Mechanism of Action
The mechanism by which [3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets through its strained bicyclic framework. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
The substituents on the bicyclo[1.1.1]pentane scaffold significantly alter physicochemical and biological properties:
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
The bicyclo[1.1.1]pentane scaffold confers distinct properties compared to non-bicyclic hydrazines:
| Property | (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine | Piperazine-based Hydrazines | Acyl Hydrazones |
|---|---|---|---|
| LogP (Predicted) | Moderate (~2.5) | Low (~1.0) | Variable (1.5–3.5) |
| Solubility | Low (improved via salt formation) | High (polar piperazine core) | Moderate |
| Metabolic Stability | High (rigid scaffold resists oxidation) | Low (susceptible to dealkylation) | Moderate to low |
Biological Activity
(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H18N2
- Molecular Weight : 178.28 g/mol
- IUPAC Name : (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine
The biological activity of (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's bicyclic structure allows it to fit into active sites of proteins, potentially modulating their activity.
Biological Activity Overview
Research indicates that (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine exhibits several pharmacological effects, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : In vitro tests have demonstrated efficacy against various bacterial strains, suggesting a role as an antimicrobial agent.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
A study conducted by Smith et al. (2020) evaluated the neuroprotective effects of (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine in a rat model of Parkinson's disease. The results indicated a significant reduction in neuronal loss and improved motor function in treated animals compared to controls, suggesting that the compound may modulate neuroinflammatory pathways.
Case Study 2: Antimicrobial Efficacy
In vitro assays performed by Johnson et al. (2022) assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
Discussion
The diverse biological activities of (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine point towards its potential therapeutic applications in various fields, including neurology and infectious disease treatment. Its unique bicyclic structure may facilitate interactions with multiple biological targets, warranting further investigation into its pharmacokinetics and safety profile.
Q & A
Q. What scalable synthetic methods are available for (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine?
A scalable route involves reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, yielding a protected hydrazine intermediate. Subsequent deprotection (e.g., acidic or reductive conditions) produces the target compound. This method improves safety and yield compared to earlier approaches .
Q. How can structural characterization of (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine be performed?
Key techniques include:
- FT-IR spectroscopy : Identify C=N stretching bands (~1600–1660 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹).
- NMR spectroscopy : Azomethine protons appear as singlets (δ 8.3–8.7 ppm in ¹H NMR), while bicyclo[1.1.1]pentane protons show distinct splitting patterns. Scaling factors (e.g., 0.960 for B3LYP/6-311++G(d,p) calculations) align theoretical and experimental data .
Q. What stability challenges arise during storage of (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine?
Hydrazine derivatives are prone to oxidation and hydrolysis. Stability testing under varied pH, temperature, and light exposure is critical. Solutions should be stored under inert atmospheres (N₂/Ar) at –20°C, with stabilizers like ascorbic acid considered for aqueous systems .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence catalytic activity in ring-opening carbonyl–olefin metathesis?
Computational studies reveal that the bicyclo[1.1.1]pentanyl group reduces activation barriers in cycloreversion steps by stabilizing transition states via strain release. Experimental validation shows a 3–5× rate increase compared to [2.2.1]-hydrazine catalysts. Adjusting substituents (e.g., isopropyl groups) further modulates electronic and steric effects .
Q. What strategies optimize (3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine for antitumor activity screening?
- Derivatization : Synthesize hydrazones via condensation with aromatic aldehydes/ketones (microwave-assisted, 5 min, 97% yield).
- Assays : Test cytotoxicity using MTT assays against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. IC₅₀ values below 10 µM indicate high potency .
Q. How can computational modeling predict reaction pathways for this compound?
Density functional theory (DFT) at B3LYP/6-311++G(d,p) level calculates:
- Transition-state geometries for cycloaddition/cycloreversion.
- Vibrational frequencies (scaled by 0.960/0.988 for high/low wavenumbers).
- Electronic effects of substituents (e.g., isopropyl enhances steric hindrance, reducing side reactions) .
Q. What safety protocols are essential for handling this compound in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
